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molecular formula C8H8ClNO2 B1311992 Methyl 2-amino-3-chlorobenzoate CAS No. 77820-58-7

Methyl 2-amino-3-chlorobenzoate

Cat. No. B1311992
M. Wt: 185.61 g/mol
InChI Key: MSXSZFYRADEEJA-UHFFFAOYSA-N
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Patent
US09006477B2

Procedure details

3 ml (0.074 mol) of methanol was added to a 50 ml four-necked flask equipped with a stirrer, a reflux condenser, a thermometer, and a dropping funnel, and 1.43 g (0.012 mol) of thionyl chloride was added dropwise with stirring at −5° C. Then, a mixture of 1.71 g (0.010 mol) of 2-amino-3-chlorobenzoic acid in 2.0 ml (0.049 mol) of methanol was added dropwise with stirring at −5° C. Then, the mixture was stirred at room temperature for 15 hours and at 65° C. for 17 hours. The reaction solution was analyzed by HPLC by the absolute calibration method, and as a result, the yield was 61%.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]O.S(Cl)(Cl)=O.[NH2:7][C:8]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]>>[NH2:7][C:8]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([O:12][CH3:1])=[O:11]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1.71 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Name
Quantity
2 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with stirring at −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, a reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring at −5° C
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for 15 hours and at 65° C. for 17 hours
Duration
17 h

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)OC)C=CC=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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